methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a phenyl group, and a tetrahydro-2H-pyran moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and piperazine.
Reaction Steps:
The carboxylic acid group of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is activated using a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The activated acid is then reacted with piperazine to form the amide bond.
The resulting compound is esterified with methanol to introduce the methyl ester group.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.
Substitution: Nucleophiles such as NH₃ (Ammonia) and various amines are employed.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Piperazine derivatives.
Substitution: Amides and esters with different substituents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The phenyl group can interact with enzymes and receptors, while the piperazine ring can bind to biological targets.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Piperazine derivatives
Tetrahydro-2H-pyran derivatives
Phenyl-containing compounds
Uniqueness: This compound's unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable tool in research and development.
Properties
IUPAC Name |
methyl 4-[2-[(4-phenyloxane-4-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4.ClH/c1-26-19(25)23-13-11-22(12-14-23)10-9-21-18(24)20(7-15-27-16-8-20)17-5-3-2-4-6-17;/h2-6H,7-16H2,1H3,(H,21,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOEBNHLNQJLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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